molecular formula C14H18F3NO B3137006 1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol CAS No. 430466-00-5

1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol

Cat. No.: B3137006
CAS No.: 430466-00-5
M. Wt: 273.29 g/mol
InChI Key: KWVAYDZSGXTIKW-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol is an organic compound with the molecular formula C14H18F3NO It is characterized by the presence of trifluoromethyl, isopropyl, imino, methyl, and phenyl groups

Scientific Research Applications

1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound is not specified in the available sources .

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with isopropylamine to form an intermediate, which is then reacted with a phenyl-substituted Grignard reagent. The final step involves the addition of a methyl group to the intermediate product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced catalysts, temperature control, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-2-methyl-4-phenylbutane-2-ol: Lacks the isopropylimino group.

    1,1,1-Trifluoro-4-isopropylamino-2-methyl-4-phenylbutane-2-ol: Contains an amino group instead of an imino group.

    1,1,1-Trifluoro-4-isopropylimino-2-methylbutane-2-ol: Lacks the phenyl group.

Uniqueness

1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol is unique due to the combination of trifluoromethyl, isopropylimino, methyl, and phenyl groups in its structure. This unique combination imparts specific chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

1,1,1-trifluoro-2-methyl-4-phenyl-4-propan-2-yliminobutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c1-10(2)18-12(11-7-5-4-6-8-11)9-13(3,19)14(15,16)17/h4-8,10,19H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVAYDZSGXTIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(CC(C)(C(F)(F)F)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol
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1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol
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1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol
Reactant of Route 6
1,1,1-Trifluoro-4-isopropylimino-2-methyl-4-phenylbutane-2-ol

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